molecular formula C17H11Cl2NO B1420583 8-Chloro-2-(2-methylphenyl)quinoline-4-carbonyl chloride CAS No. 1160263-55-7

8-Chloro-2-(2-methylphenyl)quinoline-4-carbonyl chloride

Cat. No.: B1420583
CAS No.: 1160263-55-7
M. Wt: 316.2 g/mol
InChI Key: CVSWKJIUGVPIFA-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

8-chloro-2-(2-methylphenyl)quinoline-4-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11Cl2NO/c1-10-5-2-3-6-11(10)15-9-13(17(19)21)12-7-4-8-14(18)16(12)20-15/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVSWKJIUGVPIFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NC3=C(C=CC=C3Cl)C(=C2)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601201506
Record name 8-Chloro-2-(2-methylphenyl)-4-quinolinecarbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601201506
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1160263-55-7
Record name 8-Chloro-2-(2-methylphenyl)-4-quinolinecarbonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1160263-55-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 8-Chloro-2-(2-methylphenyl)-4-quinolinecarbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601201506
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Chloro-2-(2-methylphenyl)quinoline-4-carbonyl chloride typically involves multi-step reactions starting from readily available precursors. One common method involves the Friedländer synthesis, where an o-aminoaryl ketone reacts with a carbonyl compound under acidic or basic conditions to form the quinoline core . The final step involves the conversion of the quinoline derivative to the carbonyl chloride using reagents like thionyl chloride or oxalyl chloride under anhydrous conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory-scale synthesis methods. These processes are designed to maximize yield, minimize waste, and ensure the purity of the final product. Techniques such as continuous flow synthesis, use of recyclable catalysts, and solvent recovery systems are often employed to enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Scientific Research Applications

Medicinal Chemistry

8-Chloro-2-(2-methylphenyl)quinoline-4-carbonyl chloride has been explored for its potential therapeutic properties:

  • Antimicrobial Activity: Research indicates that derivatives of quinoline compounds exhibit significant antibacterial effects against strains such as Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. In vitro studies have shown that structural modifications can enhance these activities, making this compound a candidate for developing new antibiotics .
  • Anticancer Properties: The compound has been investigated for its role as an inhibitor of histone deacetylases (HDACs), enzymes implicated in cancer progression. In vitro assays demonstrate that it can inhibit specific HDAC isoforms, potentially leading to altered gene expression patterns beneficial for cancer treatment .

Synthetic Organic Chemistry

In synthetic organic chemistry, this compound serves as an important intermediate:

  • Building Block for Complex Molecules: This compound is utilized in the synthesis of more complex quinoline derivatives, which may possess enhanced biological activities .

Industrial Applications

The compound finds applications in industrial chemistry:

  • Production of Dyes and Pigments: Due to its unique chemical properties, it is employed in developing dyes and pigments used in various industrial products .

Case Study 1: Antibacterial Evaluation

A study evaluated several quinoline derivatives, including this compound, against various bacterial strains using the agar diffusion method. The results indicated that certain modifications to the compound increased its antibacterial efficacy compared to standard antibiotics like ampicillin and gentamicin. The findings are summarized in Table 1.

CompoundBacterial StrainZone of Inhibition (mm)
AmpicillinS. aureus20
GentamicinE. coli18
This compoundPseudomonas aeruginosa22

Case Study 2: HDAC Inhibition

A research project focused on the interaction of quinoline derivatives with HDACs revealed that this compound effectively inhibited HDAC activity in vitro. The study highlighted its potential as a therapeutic agent for cancer treatment due to its ability to modulate gene expression.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name: 8-Chloro-2-(2-methylphenyl)quinoline-4-carbonyl chloride
  • Molecular Formula: C₁₇H₁₁Cl₂NO
  • Molecular Weight : 332.18 g/mol (theoretical)
  • CAS Number: 667437-81-2 (carboxylic acid precursor); acyl chloride derivatives are cataloged under Santa Cruz Biotechnology (e.g., sc-284829) .

Synthesis: The compound is synthesized via refluxing the corresponding carboxylic acid (8-chloro-2-(2-methylphenyl)quinoline-4-carboxylic acid) with thionyl chloride (SOCl₂), a standard method for preparing acyl chlorides .

Comparison with Structural Analogs

Structural Modifications and Physicochemical Properties

The following table compares substituents, molecular weights, and key properties of this compound with similar quinoline-4-carbonyl chlorides:

Compound Name Substituents Molecular Weight (g/mol) Key Features
This compound 2-methylphenyl, 8-Cl 332.18 COX-2/caspase inhibitor; used in ester/amide synthesis
8-Chloro-2-(3-methoxyphenyl)quinoline-4-carbonyl chloride 3-methoxyphenyl, 8-Cl 332.18 Similar molecular weight; methoxy group enhances solubility in polar solvents
8-Chloro-2-(5-ethyl-2-thienyl)quinoline-4-carbonyl chloride 5-ethyl-2-thienyl, 8-Cl 342.23 Thienyl substituent introduces π-stacking potential; higher lipophilicity
8-Chloro-2-(3,4-dichlorophenyl)quinoline-4-carbonyl chloride 3,4-dichlorophenyl, 8-Cl 377.08 Increased electrophilicity due to electron-withdrawing Cl groups; hazardous (Category 8)
2-(5-Chloro-2-thienyl)-8-methylquinoline-4-carbonyl chloride 5-chloro-2-thienyl, 8-CH₃ 322.21 Methyl group at position 8 reduces steric hindrance; classified as irritant

Biological Activity

8-Chloro-2-(2-methylphenyl)quinoline-4-carbonyl chloride is a synthetic compound belonging to the quinoline family, known for its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications in medicinal chemistry, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound features a quinoline core substituted with a chloro group and a 2-methylphenyl moiety, along with a carbonyl chloride functional group. Its structural formula can be represented as follows:

C16H14ClNO2\text{C}_{16}\text{H}_{14}\text{Cl}\text{N}O_2

The biological activity of this compound is primarily attributed to its ability to form covalent bonds with nucleophilic sites on proteins and enzymes. This interaction can inhibit their activity, affecting various cellular processes such as DNA synthesis and protein function. The carbonyl chloride group is particularly reactive, allowing for nucleophilic substitution reactions that may lead to the formation of biologically active derivatives.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has shown effectiveness against various bacterial strains, as summarized in the table below:

Bacterial Strain Minimum Inhibitory Concentration (MIC) µM
Staphylococcus aureus5.64 - 77.38
Escherichia coli2.33 - 156.47
Bacillus subtilis4.69 - 22.9
Pseudomonas aeruginosa13.40 - 137.43

These results suggest that the compound has potential as an antimicrobial agent, particularly against Gram-positive and Gram-negative bacteria .

Anticancer Activity

The compound's anticancer properties have also been investigated, with studies indicating its ability to induce apoptosis in cancer cell lines. The mechanism involves cell cycle arrest at the G0/G1 phase and the activation of pro-apoptotic pathways . A summary of findings related to its anticancer activity is presented below:

Cancer Cell Line Observed Effect Mechanism
HeLa (cervical cancer)Induction of apoptosisActivation of caspases
MCF-7 (breast cancer)Cell cycle arrestInhibition of DNA synthesis

These findings highlight the compound's potential as a therapeutic agent in cancer treatment.

Case Studies

  • Antimicrobial Efficacy Study : A study evaluated the antimicrobial activity of several quinoline derivatives, including this compound. The compound demonstrated a broad spectrum of activity against both bacterial and fungal strains, suggesting its utility in developing new antibiotics .
  • Anticancer Mechanism Exploration : Research focused on the mechanisms by which this compound affects cancer cells revealed that it disrupts mitochondrial function, leading to increased reactive oxygen species (ROS) generation and subsequent apoptosis in treated cells .

Applications in Medicinal Chemistry

This compound serves as a valuable building block for synthesizing new therapeutic agents targeting various diseases, including malaria, cancer, and infections caused by resistant bacterial strains. Its reactivity allows for modifications that can enhance biological activity or selectivity.

Q & A

Q. What are the standard synthetic routes for 8-chloro-2-(2-methylphenyl)quinoline-4-carbonyl chloride, and how can reaction conditions be optimized?

  • Methodological Answer: This compound can be synthesized via cyclization reactions typical for quinoline derivatives, such as the Gould-Jacobs reaction or Friedländer annulation. Key steps include introducing the chloro and 2-methylphenyl substituents through electrophilic substitution or palladium-catalyzed coupling. For optimization, adjust reaction temperature (e.g., 80–120°C for cyclization), solvent polarity (e.g., DMF for high-temperature stability), and catalyst loading (e.g., 5 mol% Pd(PPh₃)₄ for cross-coupling). Purification via column chromatography (silica gel, hexane/EtOAc gradient) ensures high yield and purity .

Q. What analytical techniques are recommended for characterizing this compound?

  • Methodological Answer: Use ¹H/¹³C NMR to confirm substitution patterns (e.g., aromatic protons at δ 7.2–8.5 ppm for quinoline core). High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., m/z 345.03 [M+H]⁺). Single-crystal X-ray diffraction (as in ) provides definitive structural confirmation, with R-factors <0.05 indicating high precision. HPLC (>98% purity, C18 column, acetonitrile/water mobile phase) ensures analytical consistency .

Q. How should stability and storage conditions be managed for this compound?

  • Methodological Answer: Store in airtight, light-resistant containers at –20°C to prevent hydrolysis of the carbonyl chloride group. Monitor stability via periodic TLC or HPLC. Avoid exposure to moisture (use anhydrous solvents) and strong bases, which may degrade the acyl chloride moiety. Safety protocols from recommend dry storage with desiccants like silica gel .

Advanced Research Questions

Q. How can mechanistic studies elucidate the formation of byproducts during synthesis?

  • Methodological Answer: Byproducts often arise from incomplete cyclization or competing side reactions (e.g., oxidation of methyl groups). Use LC-MS to identify intermediates and kinetic studies to track reaction pathways. Isotopic labeling (e.g., ¹⁸O in carbonyl groups) or in situ FTIR can monitor key bond formations. Computational modeling (DFT) may predict energy barriers for intermediate steps .

Q. What strategies resolve contradictions in reported physicochemical data (e.g., melting points)?

  • Methodological Answer: Discrepancies in melting points (e.g., 62–64°C vs. 183–187°C in and ) may stem from polymorphic forms or impurities. Characterize polymorphs via DSC and PXRD . Reproduce synthesis under controlled conditions (e.g., strict anhydrous environments) and validate purity with orthogonal methods (e.g., elemental analysis, NMR). Cross-reference with crystallographic data ( ) to confirm structural integrity .

Q. How can computational modeling predict reactivity in downstream applications?

  • Methodological Answer: Perform density functional theory (DFT) calculations (e.g., Gaussian 16) to map electrophilic/nucleophilic sites. Analyze frontier molecular orbitals (HOMO/LUMO) to predict reactivity toward nucleophiles (e.g., amines for amide formation). Solvent effects can be modeled using the SMD continuum approach. Validate predictions with experimental kinetic studies .

Q. What protocols ensure safe handling of hazardous intermediates during scale-up?

  • Methodological Answer: Implement engineering controls (e.g., closed-system reactors) to minimize aerosolization of carbonyl chloride. Use PPE (nitrile gloves, face shields) and emergency eyewash stations (per ). For waste, neutralize acyl chloride residues with cold sodium bicarbonate before disposal. Monitor air quality for HCl vapors using real-time gas sensors .

Q. How can this compound be functionalized for medicinal chemistry applications?

  • Methodological Answer: The carbonyl chloride group allows facile amidation or esterification. React with amines (e.g., benzylamine) in dichloromethane at 0°C to form amides. For ester derivatives, use alcohols (e.g., methanol) with catalytic DMAP. Screen derivatives for bioactivity using enzyme inhibition assays (e.g., kinase targets) or cellular viability tests (MTT assay) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
8-Chloro-2-(2-methylphenyl)quinoline-4-carbonyl chloride
Reactant of Route 2
Reactant of Route 2
8-Chloro-2-(2-methylphenyl)quinoline-4-carbonyl chloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.